2-(3,5-difluorophenyl)piperidine HCl
Description
The compound features a piperidine ring substituted at the 2-position with a 3,5-difluorophenyl group, and it is stabilized as a hydrochloride salt. Fluorinated aromatic rings are known to enhance metabolic stability and binding affinity in bioactive molecules, making this compound a candidate for further pharmacological exploration. Structural analogs and related compounds listed in the evidence (e.g., difluorophenyl-substituted piperidines and hydrazines) suggest its relevance in chemical libraries and intermediate synthesis .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFLWCHHRHMYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison:
Table 1: Structural Comparison of 2-(3,5-Difluorophenyl)piperidine HCl with Analogs
| Compound Name | Substituent Positions (Phenyl Ring) | Piperidine Substitution | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| This compound | 3,5-difluoro | 2-position | Not provided | Reference compound |
| 1-(2,4-Difluorophenyl)piperidine [HC-3573] | 2,4-difluoro | 1-position | 1345471-75-1 | Fluorine positions and piperidine attachment site |
| 1-(3,4-Difluoro-phenyl)-piperidin-4-one [SS-2149] | 3,4-difluoro | 4-keto, 1-position | 885275-07-0 | Keto group introduces polarity; altered fluorine positions |
| 3,5-Difluorophenylhydrazine HCl [OR-1195] | 3,5-difluoro | Hydrazine moiety | 502496-27-7 | Replaces piperidine with hydrazine; distinct reactivity |
Key Observations:
Piperidine Substitution Site: Substitution at the 2-position (reference compound) vs. 1-position (HC-3573) may influence conformational flexibility and steric interactions in target binding.
Functional Group Variations :
- The 4-keto group in SS-2149 introduces hydrogen-bonding capability, which is absent in the reference compound. This could affect solubility or metabolic pathways .
- Hydrazine Derivatives (e.g., OR-1195) lack the piperidine ring, reducing basicity and altering pharmacological profiles.
Research Findings and Limitations
Physicochemical and Pharmacological Data:
No direct experimental data (e.g., melting point, solubility, or bioactivity) for this compound are available in the provided evidence. However, inferences can be drawn from related studies:
- Solubility Trends : Fluorinated aromatic compounds often exhibit lower aqueous solubility due to hydrophobicity, but hydrochloride salt formation (as in the reference compound) may improve solubility compared to free bases .
- Thermodynamic Modeling : Methods described for nifedipine (e.g., solid-liquid equilibrium models in mixed solvents) could be applicable to predict solubility behavior for fluorinated piperidines .
Crystallographic Considerations:
Symmetric 3,5-difluoro substitution may facilitate easier crystal packing compared to asymmetric analogs.
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